![molecular formula C9H13NO4 B11731450 2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B11731450.png)
2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves several steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized with numerous transformations . Another method involves the structural modification of 1S,2S,5R,6S-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate, a potent mGlu2/3 receptor agonist .
Analyse Chemischer Reaktionen
2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include fluorine, oxygen, and sulfur-containing compounds . For instance, the incorporation of small substituents like fluorine at the C4 position results in highly potent mGlu2/3 agonists . The major products formed from these reactions are typically derivatives with enhanced selectivity and potency for specific receptor subtypes .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a potent and selective agonist for metabotropic glutamate receptors, which are involved in various neurological processes . Research has shown that derivatives of this compound can effectively suppress phencyclidine-evoked locomotor activity in rats without impairing neuromuscular coordination . This makes it a valuable tool for investigating mGlu2/3 receptor function both in vitro and in vivo .
Wirkmechanismus
The mechanism of action of 2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves its selective activation of metabotropic glutamate receptors, particularly mGlu3 . The compound binds to the amino terminal domain of the receptor, leading to critical binding interactions with residues adjacent to the glutamate binding site . This selective activation results in various downstream effects, including modulation of neurotransmitter release and synaptic plasticity .
Vergleich Mit ähnlichen Verbindungen
2-Amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid can be compared to other similar compounds, such as 1S,2S,5R,6S-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylate (LY354740) and its derivatives . These compounds share a similar bicyclic structure and act as agonists for metabotropic glutamate receptors . this compound is unique in its selective activation of mGlu3 receptors and its ability to be derivatized with various substituents to enhance its potency and selectivity .
Eigenschaften
Molekularformel |
C9H13NO4 |
|---|---|
Molekulargewicht |
199.20 g/mol |
IUPAC-Name |
2-amino-4-methylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid |
InChI |
InChI=1S/C9H13NO4/c1-3-2-9(10,8(13)14)6-4(3)5(6)7(11)12/h3-6H,2,10H2,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
BQVZICWQBFTOJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C2C1C2C(=O)O)(C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11731375.png)
![4-({[(1-Ethyl-1H-pyrazol-5-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11731377.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11731383.png)
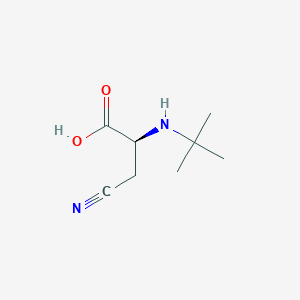
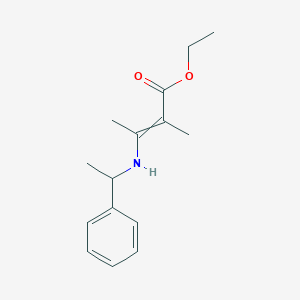
![1-Butanol, 2-[[(2,3-dimethoxyphenyl)methyl]amino]-, (R)-](/img/structure/B11731405.png)
![N-{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11731411.png)

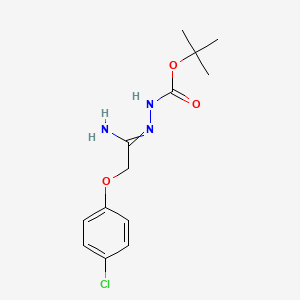
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B11731420.png)
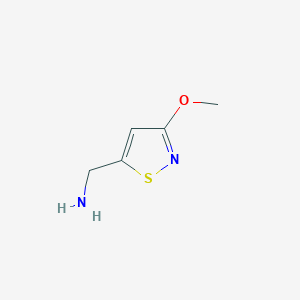
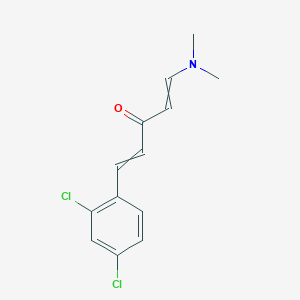
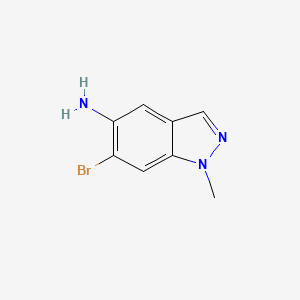
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11731458.png)
